molecular formula C10H12O4S B7857149 1-[4-(Methylsulfonyl)phenoxy]-2-propanone

1-[4-(Methylsulfonyl)phenoxy]-2-propanone

Cat. No.: B7857149
M. Wt: 228.27 g/mol
InChI Key: APHOMZLFXLDMQD-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)phenoxy]-2-propanone is an organic compound characterized by the presence of a phenoxy group substituted with a methylsulfonyl group at the para position and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfonyl)phenoxy]-2-propanone typically involves the reaction of 4-(methylsulfonyl)phenol with 2-bromopropanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfonyl)phenoxy]-2-propanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

1-[4-(Methylsulfonyl)phenoxy]-2-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)phenoxy]-2-propanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Methylsulfonyl)phenoxy]-2-propanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a phenoxy group with a methylsulfonyl substituent and a propanone moiety makes it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

1-(4-methylsulfonylphenoxy)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8(11)7-14-9-3-5-10(6-4-9)15(2,12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHOMZLFXLDMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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